

A Comparative Guide to Wolframite and Scheelite as Tungsten Ore Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Wolframite
Cat. No.:	B13744602

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Tungsten, a refractory metal with a unique combination of high density, hardness, and melting point, is indispensable in a myriad of industrial and technological applications. The primary sources of this strategic metal are two distinct minerals: **wolframite** and scheelite. While both serve as economically significant tungsten ores, they exhibit notable differences in their physicochemical properties, which in turn dictate the methodologies for their beneficiation and subsequent tungsten extraction. This guide provides a comprehensive comparison of **wolframite** and scheelite, offering researchers, scientists, and drug development professionals an objective overview supported by quantitative data and detailed experimental protocols.

Physicochemical Properties and Composition

Wolframite and scheelite are tungstate minerals, with the former being an iron manganese tungstate ($(\text{Fe},\text{Mn})\text{WO}_4$) and the latter a calcium tungstate (CaWO_4).^{[1][2]} These differences in their cationic composition give rise to distinct physical characteristics that are fundamental to their processing.

Wolframite, typically dark brown to black with a submetallic luster, possesses a higher specific gravity and is weakly magnetic.^[3] In contrast, scheelite is often lighter in color, ranging from white and yellowish to brownish, exhibits a vitreous to greasy luster, and is non-magnetic.^[3] A key distinguishing feature of scheelite is its fluorescence under shortwave ultraviolet light, a property not shared by **wolframite**.^[4]

The theoretical tungsten trioxide (WO_3) content is approximately 76.5% for **wolframite** and 80.5% for scheelite.^[5] However, the actual WO_3 content in mined ores is considerably lower

and varies significantly depending on the deposit type. Skarn deposits, a common source of scheelite, typically have average grades ranging from 0.34% to 1.4% WO₃.^[6] Granite-related quartz vein deposits, where **wolframite** is often found, can have grades of 1-3% WO₃.^[7]

Property	Wolframite	Scheelite
Chemical Formula	(Fe,Mn)WO ₄ ^[1]	CaWO ₄ ^[2]
Theoretical WO ₃ Content	~76.5% ^[5]	~80.5% ^[5]
Typical Ore Grade (WO ₃)	1-3% (in quartz veins) ^[7]	0.34-1.4% (in skarns) ^[6]
Color	Dark brown to black ^[3]	White, yellowish, brownish ^[3]
Luster	Submetallic ^[3]	Vitreous to greasy
Specific Gravity	7.1-7.9 g/cm ³ ^[8]	5.9-6.2 g/cm ³
Hardness (Mohs)	4.0-4.5	4.5-5.0
Magnetism	Weakly magnetic ^[3]	Non-magnetic
Fluorescence (UV)	None ^[4]	Fluorescent (blue-white to yellow) ^[4]
Common Associated Minerals	Cassiterite, quartz, pyrite, arsenopyrite ^[9]	Molybdenite, galena, sphalerite, fluorite ^{[8][10]}

Beneficiation Processes: From Ore to Concentrate

The initial step in tungsten production involves the beneficiation of the mined ore to produce a concentrate with a significantly higher WO₃ content, typically above 65%.^[8] The choice of beneficiation techniques is largely dictated by the distinct physical properties of **wolframite** and scheelite.

Wolframite Beneficiation

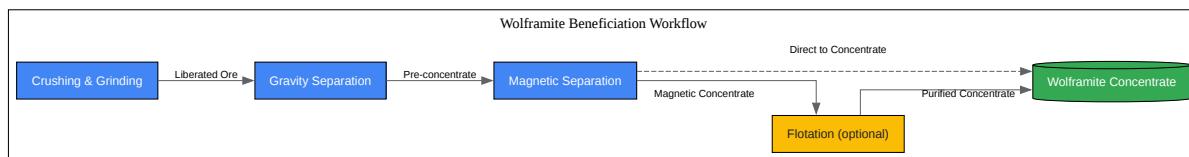
The high density of **wolframite** makes gravity separation the primary and most effective method for its concentration.^[3] This process is environmentally friendly as it does not rely on chemical reagents.^[11] However, the efficiency of gravity separation diminishes with fine **wolframite** particles, with recovery rates for particles below 20 µm being less than 45%.^[11]

The weak magnetic susceptibility of **wolframite** allows for the use of high-intensity magnetic separation to remove non-magnetic gangue minerals.[\[9\]](#)

A typical beneficiation workflow for **wolframite** involves a multi-stage process:

- Crushing and Grinding: The ore is first crushed and then ground to liberate the **wolframite** crystals from the host rock.[\[12\]](#)
- Gravity Separation: Jigs, shaking tables, and spiral concentrators are employed to separate the dense **wolframite** from lighter gangue minerals.[\[13\]](#)
- Magnetic Separation: High-intensity magnetic separators are used to further concentrate the **wolframite**.[\[9\]](#)
- Flotation (Optional): If sulfide impurities like pyrite or arsenopyrite are present, flotation may be used as a supplementary step.[\[12\]](#)

Studies have shown that enhanced gravity concentrators can achieve recovery rates of 76% to 83%.[\[11\]](#) One study on a low-grade ore (0.45% WO₃) demonstrated that magnetic pre-concentration could reject over 90% of the feed as tailings with a WO₃ loss of less than 15%.[\[14\]](#)



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Wolframite Beneficiation Workflow

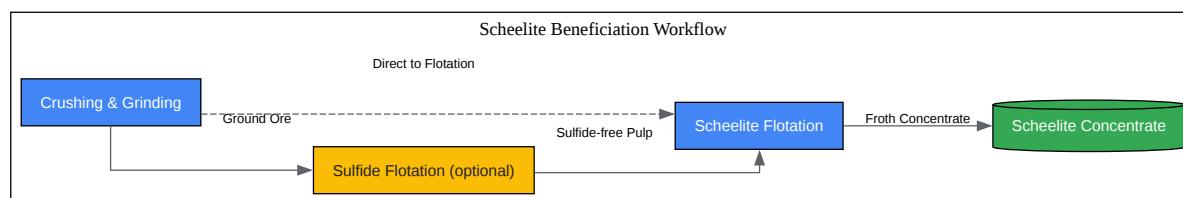
Scheelite Beneficiation

Due to its finer grain size and lack of magnetic properties, flotation is the predominant method for scheelite beneficiation.^[3] This process involves the use of chemical reagents to selectively render the scheelite particles hydrophobic, allowing them to attach to air bubbles and be collected as a froth.

The beneficiation of scheelite typically follows these steps:

- Crushing and Grinding: Similar to **wolframite**, the ore is crushed and ground to liberate the scheelite.
- Sulfide Flotation (if necessary): If sulfide minerals are present, they are typically removed by flotation first.^[15]
- Scheelite Flotation: Fatty acids, such as oleic acid, are commonly used as collectors in an alkaline circuit to float the scheelite.^[15]

The recovery rates for scheelite flotation can be high, with some studies reporting WO_3 recoveries of over 80%.^[1] For instance, a closed-circuit test involving one roughing, three cleanings, and two scavengings on a scheelite rough concentrate yielded a final concentrate with 65.62% WO_3 and a recovery of 87.47%.^[16]



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Scheelite Beneficiation Workflow

Chemical Extraction of Tungsten

Once a high-grade concentrate is obtained, chemical processes are employed to extract tungsten and produce high-purity tungsten compounds, such as ammonium paratungstate (APT), which is a precursor to tungsten metal powder. The extraction methodologies for **wolframite** and scheelite differ significantly due to their chemical compositions.

Tungsten Extraction from Wolframite

The conventional method for tungsten extraction from **wolframite** concentrate involves roasting with an alkaline reagent, typically soda ash (sodium carbonate), followed by leaching.[13]

Experimental Protocol: Roasting and Leaching of **Wolframite**

- **Mixing:** The **wolframite** concentrate is intimately mixed with sodium carbonate. An excess of sodium carbonate, ranging from 1.05 to 1.2 times the stoichiometric amount, is used.[17]
- **Roasting:** The mixture is roasted in a muffle furnace at temperatures between 750°C and 850°C.[17] During this process, the iron and manganese tungstates are converted to soluble sodium tungstate (Na_2WO_4).
- **Leaching:** The roasted product (sinter) is leached with water. The sodium tungstate dissolves, while iron and manganese oxides remain as insoluble residues.[13]
- **Purification:** The sodium tungstate solution is then purified to remove impurities such as silicon, phosphorus, arsenic, and molybdenum before proceeding to APT production.[13]

Tungsten Extraction from Scheelite

The primary method for extracting tungsten from scheelite concentrate is alkaline pressure leaching.[18] This process converts the insoluble calcium tungstate into soluble sodium tungstate.

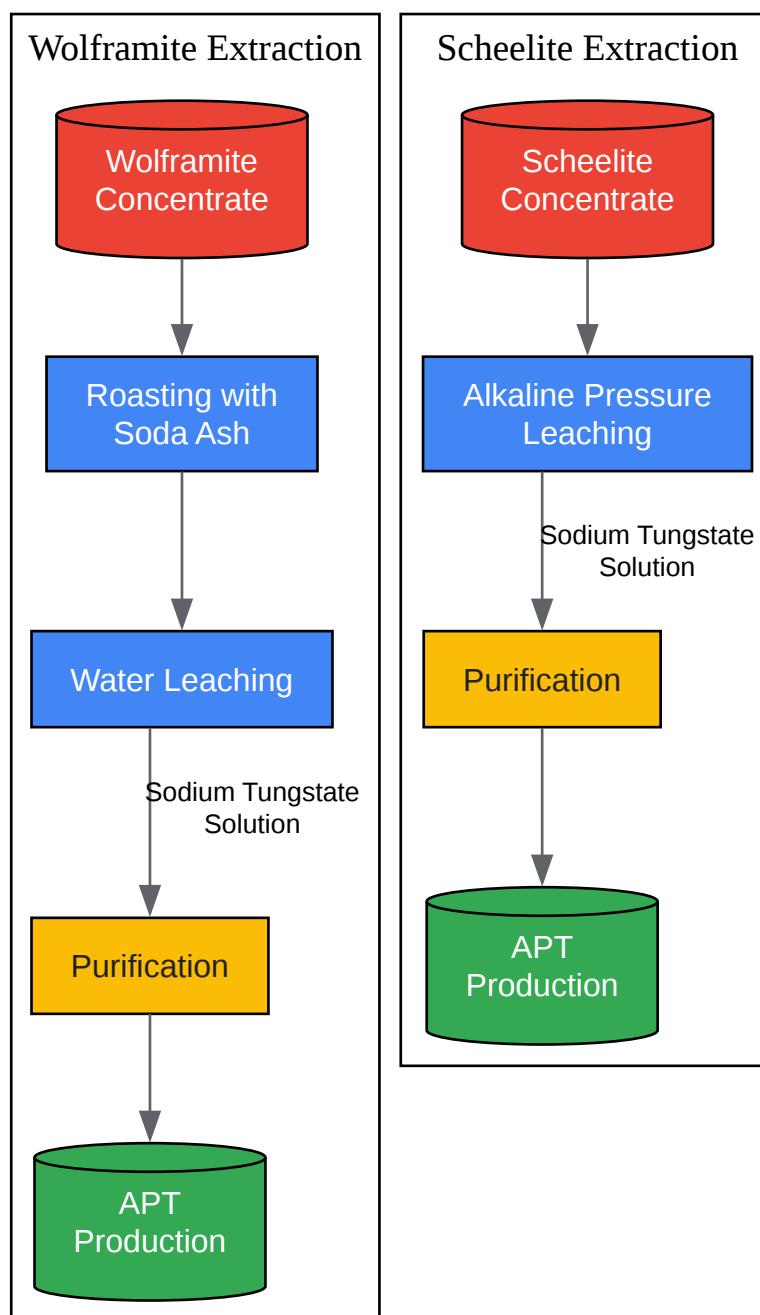
Experimental Protocol: Alkaline Pressure Leaching of Scheelite

- **Leaching Slurry Preparation:** The scheelite concentrate is mixed with a sodium hydroxide (NaOH) or sodium carbonate (Na_2CO_3) solution to form a slurry.
- **Autoclave Leaching:** The slurry is fed into an autoclave and subjected to elevated temperatures and pressures. Typical conditions for NaOH pressure leaching are

temperatures of 160-200°C and a reaction time of 2-4 hours.[\[18\]](#) For Na₂CO₃ leaching, temperatures can range from 110°C to 180°C with pressures between 6 and 13 bar.[\[10\]](#)

- Solid-Liquid Separation: After leaching, the slurry is filtered to separate the sodium tungstate solution from the solid residue, which primarily consists of calcium carbonate or calcium hydroxide.
- Purification: Similar to the process for **wolframite**, the sodium tungstate solution undergoes purification to remove dissolved impurities.[\[18\]](#)

Leaching efficiencies for scheelite can be very high, with WO₃ recoveries often exceeding 90%.[\[18\]](#) One study reported a 98.8% WO₃ extraction from a scheelite concentrate using NaOH leaching at 160°C for 2 hours.[\[18\]](#)

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Tungsten Extraction Workflows

Impurities and Their Management

The types and concentrations of impurities in **wolframite** and scheelite concentrates can significantly impact the efficiency and cost of tungsten extraction. Common impurities in

wolframite concentrates include tin, arsenic, and sulfur, often associated with minerals like cassiterite, arsenopyrite, and pyrite.[14][19] Scheelite concentrates, on the other hand, are frequently associated with molybdenum, phosphorus, and base metal sulfides.[8][10]

The management of these impurities is a critical aspect of tungsten processing. For instance, in **wolframite** processing, roasting can help to remove sulfur and arsenic as volatile oxides.[19] In scheelite processing, impurities like phosphorus, molybdenum, and arsenic can be removed from the sodium tungstate solution through various purification techniques, including precipitation and solvent extraction.[18]

Conclusion

Wolframite and scheelite, the two principal ores of tungsten, present distinct challenges and opportunities in the production of this vital metal. The choice of processing route is fundamentally determined by their inherent physicochemical properties. **Wolframite**, with its high density and magnetic susceptibility, is amenable to cost-effective and environmentally benign gravity and magnetic separation techniques. Scheelite, typically found in finer-grained deposits and lacking magnetic properties, necessitates the use of flotation, a more chemically intensive process.

The subsequent chemical extraction of tungsten also follows divergent paths, with **wolframite** requiring high-temperature roasting and scheelite undergoing alkaline pressure leaching. Both routes can achieve high tungsten recovery rates, but the specific methodologies and challenges related to impurity removal differ.

For researchers and professionals in materials science and related fields, a thorough understanding of these differences is crucial for optimizing existing processes, developing novel extraction technologies, and making informed decisions regarding the selection of tungsten raw materials. The data and protocols presented in this guide offer a foundational understanding for further research and development in the sustainable and efficient extraction of tungsten.

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- To cite this document: BenchChem. [A Comparative Guide to Wolframite and Scheelite as Tungsten Ore Sources]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13744602#comparing-wolframite-and-scheelite-as-tungsten-ore-sources>

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